Biological Target Engagement: SRS-A Release Inhibition in Sensitized Guinea Pig Lung
In the primary citation for the compound class, the ability to inhibit the antigen-induced release of Slow-Reacting Substance of Anaphylaxis (SRS-A) from passively sensitized guinea pig chopped lung was the key differentiation metric [1]. While the paper presents data for 35 compounds and establishes that the majority were active, the specific quantitative IC50 value for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide is not listed in a public, digitized format, making a direct head-to-head comparison impossible. However, the study's SAR table strongly implies that the combination of a cyclopropane ring and an N-butyl chain is critical for retaining high potency, as simpler acyclic amides or N-methyl analogs showed weak or negligible activity [1]. A scientific user must therefore prioritize this specific compound to evaluate its precise potency within the disclosed active chemical space.
| Evidence Dimension | SRS-A Release Inhibition (in vitro) |
|---|---|
| Target Compound Data | Active; exact IC50 not publicly digitized [1] |
| Comparator Or Baseline | Simpler 2-(acylamino)oxazoles (e.g., compounds 2 and 4 in Ross et al., 1979), which lacked a substituted cyclopropane or an N-butyl chain, were reported as weak or inactive in the same assay [1]. |
| Quantified Difference | Cannot be quantified without original data. The class-level SAR suggests a transition from 'weak/inactive' to 'active' for the target compound's scaffold. |
| Conditions | In vitro; passively sensitized guinea pig chopped lung; antigen challenge. |
Why This Matters
Confirming specific SRS-A inhibition potency is essential for asthma and allergy drug discovery programs, and generic substitution with a simpler, publicly known inactive analog would jeopardize research validity.
- [1] Ross, W. J., Harrison, R. G., Jolley, M. R. J., Neville, M. C., Todd, A., Verge, J. P., Dawson, W., & Sweatman, W. J. F. (1979). Antianaphylactic agents. 1. 2-(Acylamino)oxazoles. Journal of Medicinal Chemistry, 22(4), 412-417. View Source
